molecular formula C8H18N2 B14597364 1,5-Dimethyl-1,5-diazocane CAS No. 61134-92-7

1,5-Dimethyl-1,5-diazocane

Cat. No.: B14597364
CAS No.: 61134-92-7
M. Wt: 142.24 g/mol
InChI Key: KHYAYIBAYNLQMW-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1,5-diazocane is an organic compound that belongs to the class of cyclic diamines It is a derivative of 1,5-diazocane, where two methyl groups are attached to the nitrogen atoms in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1,5-diazocane can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the alkylation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1,5-diazocane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Alkyl halides, acyl chlorides, and base catalysts like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines with reduced nitrogen centers.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,5-Dimethyl-1,5-diazocane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-1,5-diazocane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This property is exploited in catalysis and coordination chemistry. Additionally, the presence of methyl groups on the nitrogen atoms can influence the compound’s binding affinity and selectivity towards specific biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diazacyclooctane: A cyclic diamine with a similar structure but without the methyl groups.

    1,4-Diazacycloheptane: Another cyclic diamine with a different ring size.

    Piperazine: A well-known cyclic diamine with a six-membered ring.

Uniqueness

1,5-Dimethyl-1,5-diazocane is unique due to the presence of methyl groups on the nitrogen atoms, which can significantly influence its chemical reactivity and binding properties. This structural modification enhances its potential as a ligand in coordination chemistry and as a building block in the synthesis of biologically active molecules.

Properties

CAS No.

61134-92-7

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1,5-dimethyl-1,5-diazocane

InChI

InChI=1S/C8H18N2/c1-9-5-3-7-10(2)8-4-6-9/h3-8H2,1-2H3

InChI Key

KHYAYIBAYNLQMW-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CCC1)C

Origin of Product

United States

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